molecular formula C21H16FN3O B2885165 7-[(2-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol

7-[(2-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol

Cat. No.: B2885165
M. Wt: 345.4 g/mol
InChI Key: MUKYQISWKUJOTN-UHFFFAOYSA-N
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Description

7-[(2-Fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol is a fluorinated 8-hydroxyquinoline derivative with a substituted aminomethyl group at the 7-position of the quinolin-8-ol scaffold. This compound belongs to a class of Betti reaction products, which are synthesized via multicomponent reactions involving aldehydes, amines, and 8-hydroxyquinoline derivatives.

Properties

IUPAC Name

7-[(2-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-17-8-2-1-7-15(17)20(25-18-9-3-4-12-23-18)16-11-10-14-6-5-13-24-19(14)21(16)26/h1-13,20,26H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKYQISWKUJOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(2-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C18H15FN4O
  • Molecular Weight : 344.34 g/mol

The compound features a quinoline core substituted with a fluorophenyl group and a pyridinyl amine, which are critical for its biological interactions.

Antioxidant Activity

Recent studies have indicated that derivatives of quinolin-8-ol exhibit significant antioxidant properties. For instance, compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The antioxidant activity is often quantified using IC50 values, which indicate the concentration required to inhibit a biological process by 50%.

CompoundIC50 (µM)Reference
This compound0.12
PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol)0.11

Cytoprotective Effects

The cytoprotective effects of this compound have been evaluated in various cellular models. For example, studies have demonstrated that it can reverse mitochondrial membrane depolarization induced by oxidative stress, suggesting a protective role against cellular damage.

In one study, the compound was tested alongside other quinoline derivatives, revealing that it significantly improved cell viability under oxidative stress conditions:

CompoundMitochondrial Membrane Potential ReversalReference
This compoundEffective at 33 nM
Other Quinoline DerivativesVaried effectiveness

Antiviral Activity

The compound has also been investigated for its antiviral properties. Specifically, it has shown inhibitory effects against respiratory syncytial virus (RSV), making it a candidate for further development as an antiviral agent.

Study on Neuroprotection

A study published in MDPI explored the neuroprotective effects of quinoline derivatives in models of Alzheimer's disease. The results indicated that compounds with structural similarities to this compound could modulate neuroinflammatory responses and enhance neuronal survival.

Efficacy in Ischemic Models

Another significant research effort focused on the efficacy of this compound in ischemic/reperfused myocardium. The study utilized quantitative real-time PCR to assess the expression of genes associated with oxidative stress response, revealing that treatment with the compound led to increased expression of protective genes such as HMOX1 and VEGF.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

The compound’s structural analogs differ primarily in substituent patterns on the phenyl and pyridine rings. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight Substituents (Phenyl/Pyridine) logP* Hydrogen Bond Donors/Acceptors Key References
Target Compound C21H16FN3O 345.37 2-Fluorophenyl, pyridin-2-ylamino 4.5 (est.) 2 / 4
7-(Phenyl(pyridin-2-ylamino)methyl)quinolin-8-ol (Compound 57) C21H17N3O 327.39 Phenyl, pyridin-2-ylamino 4.3 2 / 4
7-[(2-Fluorophenyl)(3-pyridinylamino)methyl]-8-quinolinol C21H16FN3O 345.37 2-Fluorophenyl, pyridin-3-ylamino 4.6 (est.) 2 / 4
7-((4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (Compound 27) C23H18F3N3O 433.40 4-(Trifluoromethyl)phenyl, 4-methylpyridin-2-ylamino 5.1 1 / 4
2-Methyl-7-{(3-phenoxyphenyl)[(pyridin-2-yl)amino]methyl}quinolin-8-ol C28H23N3O2 433.51 3-Phenoxyphenyl, pyridin-2-ylamino 6.6 2 / 4

*Estimated using XLogP3 or experimental data from references.

Key Observations :

  • Fluorine vs.
  • Pyridine Substitution: Replacing pyridin-2-ylamino with pyridin-3-ylamino (as in the analogue from ) alters hydrogen-bonding capacity, which may impact receptor interactions .
  • logP Trends: The 2-methylphenoxy derivative (logP 6.6) exhibits higher lipophilicity than the target compound (logP ~4.5), which could influence membrane permeability and bioavailability .

Comparison with Analogues :

  • Compound 57: Synthesized with benzaldehyde (non-fluorinated), yielding 33% .
  • Compound 28 () : Higher yield (35%) due to electron-withdrawing trifluoromethyl groups enhancing aldehyde reactivity .
Antifungal Activity:
  • Fluorinated Analogues: Compounds with 2-fluorophenyl or trifluoromethyl groups (e.g., , Compound 30) show enhanced antifungal activity against Sclerotinia sclerotiorum (IC50 ~5–10 μM) compared to non-fluorinated derivatives .
  • Pyridine Position: Pyridin-2-ylamino derivatives (e.g., Compound 57) exhibit superior activity over pyridin-3-ylamino isomers, likely due to optimized hydrogen bonding with fungal enzymes .
Cytoprotective and Antitumor Potential:
  • 8-Hydroxyquinoline Core: Metal-chelating properties enable activity against tumor cells (e.g., Cu(II) and Ni(II) complexes in ; IC50 values ~1–10 μM) .
  • Fluorine Contribution : Fluorine’s electron-withdrawing effect may enhance binding to targets like BRAF/HDAC () or GPCRs () .

Q & A

Basic: What are the established synthetic routes for 7-[(2-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol?

Answer:
The compound is typically synthesized via a multi-step approach:

Core Formation : The quinolin-8-ol scaffold is constructed using condensation reactions between substituted anilines and carbonyl derivatives under acidic conditions .

Mannich Reaction : A key step involves the introduction of the (2-fluorophenyl)(pyridin-2-ylamino)methyl group via a Mannich-type reaction, utilizing formaldehyde or its equivalents as the methylene source. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) are critical for regioselectivity .

Purification : Final purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization from ethanol/water mixtures .

Example Protocol (adapted from ):

  • React 8-hydroxyquinoline-7-carbaldehyde with 2-fluorophenylamine and pyridin-2-amine in refluxing ethanol.
  • Add NaBH(OAc)₃ as a reducing agent.
  • Isolate the product via flash chromatography (yield: ~25–30%).

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of sensitive groups .
  • Catalysis : Palladium catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can accelerate coupling reactions, particularly for introducing fluorophenyl or pyridyl groups .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during imine formation, while reflux conditions drive Mannich reactions to completion .

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